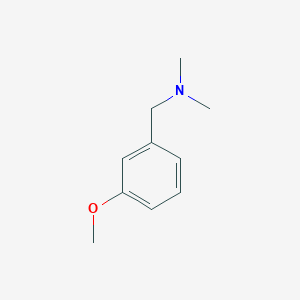

3-Methoxy-N,N-dimethylbenzylamine

Beschreibung

3-Methoxy-N,N-dimethylbenzylamine (C₁₀H₁₅NO) is a tertiary amine featuring a benzyl group substituted with a methoxy (-OCH₃) group at the 3-position and two methyl groups attached to the nitrogen atom. This structure combines the electronic effects of the methoxy group (electron-donating) with the steric and basicity properties of the dimethylamine moiety.

Key properties (theoretical, based on analogous compounds):

- Boiling Point: ~200–210°C (higher than DMBA due to methoxy group polarity).

- Applications: Potential use in catalysis, pharmaceuticals, and polymer chemistry, similar to DMBA but with modified reactivity due to the methoxy substituent.

Eigenschaften

IUPAC Name |

1-(3-methoxyphenyl)-N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-11(2)8-9-5-4-6-10(7-9)12-3/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IENUHHADGQLQLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80338196 | |

| Record name | 3-Methoxy-N,N-dimethylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80338196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15184-99-3 | |

| Record name | 3-Methoxy-N,N-dimethylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15184-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-N,N-dimethylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80338196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methoxy-N,N-dimethylbenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Methyl Iodide Alkylation

In a typical procedure, 3-methoxybenzylamine reacts with methyl iodide (2.2 equiv) in acetone under basic conditions (KCO) at 50–60°C for 12–24 hours. The reaction proceeds via an S2 mechanism, where the amine’s lone pair attacks the methyl iodide electrophile. Quenching with water followed by extraction yields the product in 70–75% purity.

Key Variables

Dimethyl Sulfate as Methylating Agent

Dimethyl sulfate [(CH)SO] offers a cost-effective alternative, though it requires careful handling due to toxicity. Reactions in toluene at 80°C achieve 65–70% yield, with excess dimethyl sulfate ensuring complete dimethylation.

Reductive Amination of 3-Methoxybenzaldehyde

This two-step method avoids handling toxic alkylating agents:

-

Imine Formation: 3-Methoxybenzaldehyde reacts with dimethylamine in ethanol, forming an imine intermediate.

-

Reduction: Sodium borohydride (NaBH) or hydrogen gas (H, Pd/C catalyst) reduces the imine to the amine.

Optimized Conditions

Catalytic Methylation Using Dimethyl Carbonate

Dimethyl carbonate (DMC), a green methylating agent, reacts with 3-methoxybenzylamine under catalytic conditions:

-

Catalyst: MgO or Zeolite H-Beta

-

Conditions: 150°C, 6–8 hours, solvent-free

-

Yield: 60–65%

This method minimizes waste but requires higher temperatures, increasing energy costs.

Microwave-Assisted Synthesis

Microwave irradiation accelerates alkylation by enhancing molecular collision frequencies. A representative protocol involves:

-

Reagents: 3-Methoxybenzylamine, methyl iodide, KCO

-

Conditions: 100 W, 80°C, 30 minutes

-

Yield: 85–90%

This approach reduces reaction times from hours to minutes while improving yields.

Industrial-Scale Production

Large-scale synthesis prioritizes cost and safety:

-

Continuous Flow Reactors: Enable precise temperature control and rapid mixing, achieving 80% yield at 50°C.

-

Methylation Agents: Dimethyl sulfate is preferred over methyl iodide due to lower cost, despite stricter safety protocols.

Comparative Analysis of Preparation Methods

| Method | Reagents | Conditions | Yield (%) | Scalability | Environmental Impact |

|---|---|---|---|---|---|

| Methyl Iodide | CHI, KCO | 50°C, 12h | 70–75 | Moderate | High (toxic byproducts) |

| Dimethyl Sulfate | (CH)SO | 80°C, toluene | 65–70 | High | Moderate |

| Reductive Amination | NaBH, EtOH | 25°C, 2h | 80–85 | Low | Low |

| DMC Methylation | DMC, MgO | 150°C, solvent-free | 60–65 | High | Low |

| Microwave | CHI, MW | 80°C, 30min | 85–90 | Moderate | Moderate |

Analyse Chemischer Reaktionen

Types of Reactions: 3-Methoxy-N,N-dimethylbenzylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: It can be reduced to form secondary amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed:

Oxidation: N-oxide derivatives.

Reduction: Secondary amines.

Substitution: Various substituted benzylamines depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

MDMBA is widely used as an intermediate in organic synthesis due to its ability to participate in various chemical reactions. It can act as a catalyst for the formation of polyurethanes and epoxy resins, enhancing the curing process and improving material properties.

- Case Study : In a study published in the Journal of Applied Polymer Science, MDMBA was utilized as a catalyst in the synthesis of polyurethane foams. The results indicated that MDMBA significantly improved the mechanical properties of the foams compared to traditional catalysts .

Biological Research

In biological research, MDMBA has been explored for its potential applications in cell biology and drug development.

- Cell Culture : MDMBA is used in cell culture applications where it acts as a biochemical reagent. Its properties allow for enhanced cell viability and growth in various experimental setups .

- Case Study : Research conducted on the effects of MDMBA on neuronal cells showed promising results in promoting cell survival under stress conditions, suggesting its potential use in neuroprotective therapies .

Material Science

MDMBA's unique solubility characteristics make it an excellent candidate for use in material science, particularly in polymer chemistry.

- Solvent Properties : MDMBA exhibits high solubility for poorly soluble polymers such as polyimides and polyamides. This property is particularly useful in developing coatings, adhesives, and inks for various industrial applications .

- Case Study : A comparative analysis demonstrated that using MDMBA as a solvent resulted in better dispersion of nanoparticles within polymer matrices, leading to enhanced mechanical properties and thermal stability .

Industrial Applications

MDMBA is also utilized in various industrial applications due to its efficiency as a solvent and catalyst.

- Coatings and Inks : The compound serves as an effective solvent for formulating inks used in inkjet printing, providing excellent adhesion and durability .

- Adhesives : Its ability to enhance the bonding strength of adhesives makes it valuable in manufacturing processes where strong adhesion is critical .

Wirkmechanismus

The mechanism of action of 3-Methoxy-N,N-dimethylbenzylamine involves its interaction with specific molecular targets. The methoxy group and the dimethylamine moiety play crucial roles in its reactivity and binding affinity. The compound can act as a nucleophile or an electrophile, depending on the reaction conditions. Its effects are mediated through pathways involving nucleophilic substitution, oxidation, and reduction reactions.

Vergleich Mit ähnlichen Verbindungen

N,N-Dimethylbenzylamine (DMBA)

- Structure : Benzyl group + N,N-dimethylamine.

- Physical Properties :

- Applications :

- Reactivity :

Key Difference : The absence of a methoxy group in DMBA results in lower polarity and altered electronic interactions compared to 3-methoxy derivatives.

N-(3-Methoxybenzyl)-N-methyl-3-methoxy-4,5-methylenedioxy phenethylamine

- Structure : Methoxy-substituted benzyl group + methylenedioxy phenethylamine backbone.

- Applications :

- Reactivity :

- Methoxy groups enhance resonance stabilization but reduce basicity compared to DMBA.

Key Difference : The phenethylamine backbone and additional substituents differentiate it from 3-Methoxy-N,N-dimethylbenzylamine, though both share methoxy-related electronic effects.

3-Methoxy-N,N-dimethyl-1-propanamine

- Structure : Linear propane chain with methoxy and dimethylamine groups.

- Physical Properties: Boiling Point: Not reported; likely lower than aromatic analogs due to lack of π-system.

- Reactivity :

- Aliphatic structure reduces steric hindrance, enhancing nucleophilicity compared to aromatic analogs.

Key Difference : The aliphatic backbone vs. aromatic ring in this compound leads to distinct solubility and reactivity profiles.

N,N-Dimethylcyclohexylamine (CyNMe₂)

- Structure : Cyclohexyl group + N,N-dimethylamine.

- Applications :

- Reactivity :

- Cyclohexyl group provides steric bulk, reducing reaction rates compared to benzyl-based amines.

Key Difference : The cyclohexyl group imparts hydrophobicity and conformational rigidity absent in this compound.

Data Tables

Table 1: Physical and Chemical Properties

*Theoretical values based on structural analogs.

Research Findings and Trends

- Electronic Effects : Methoxy groups in this compound reduce basicity compared to DMBA but improve stability in electrophilic environments .

- Catalytic Performance : DMBA’s efficacy in epoxy curing (e.g., with gallic acid-based resins ) suggests that 3-methoxy derivatives could offer tunable reactivity for specialized polymers.

- Biological Activity : Cyclopalladated DMBA complexes show cytotoxicity , implying that methoxy analogs may have modified bioactivity due to altered electron distribution.

Biologische Aktivität

3-Methoxy-N,N-dimethylbenzylamine (MDMBA) is an organic compound with the molecular formula C10H15NO, characterized by the presence of a methoxy group and a dimethylamino group attached to a benzylamine structure. This compound has garnered interest in various fields, particularly in chemistry and biology, due to its unique structural features and potential biological activities.

MDMBA is typically synthesized through several methods, including the alkylation of benzylamine with dimethyl sulfate in the presence of a base, followed by methylation with methanol. The presence of the methoxy group enhances its solubility in organic solvents and contributes to its reactivity, making it suitable for various applications in organic synthesis and research.

The biological activity of MDMBA can be attributed to its interaction with specific molecular targets. The methoxy group and the dimethylamine moiety play crucial roles in its reactivity and binding affinity. MDMBA can act as both a nucleophile and an electrophile, depending on the reaction conditions. Its effects are mediated through pathways involving nucleophilic substitution, oxidation, and reduction reactions.

Biological Activity

Research indicates that compounds similar to MDMBA often exhibit significant biological activities, including:

Case Studies

While specific case studies on MDMBA are sparse, related compounds have been investigated for their biological activities:

- Antimicrobial Activity : A study on N,N-dimethylbenzylamine derivatives showed promising results against various bacterial strains, suggesting that similar structural modifications could enhance antimicrobial properties .

- Cytotoxicity : Research on benzylamine derivatives indicated that modifications at the aromatic ring could lead to increased cytotoxicity against cancer cell lines. This suggests that MDMBA might also exhibit such properties due to its unique structure .

- Neuropharmacological Studies : Compounds with methoxy and amine functionalities have been studied for their effects on neurotransmitter systems, indicating that MDMBA could potentially influence neurochemical pathways .

Comparative Analysis

To better understand the uniqueness of MDMBA, a comparison with similar compounds is provided below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N,N-Dimethylbenzylamine | Benzyl group with dimethylamino | Lacks methoxy group; primarily used as a catalyst |

| 4-Methoxy-N,N-dimethylbenzylamine | Methoxy group at para position | Exhibits different reactivity patterns due to substitution |

| Benzylamine | Simple amine without methyl groups | More basic than methoxylated derivatives; limited applications |

The presence of both the methoxy and dimethylamino groups in MDMBA enhances its solubility and reactivity compared to related compounds. This combination allows for diverse applications in catalysis and organic synthesis that may not be achievable with simpler analogs.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Methoxy-N,N-dimethylbenzylamine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis of structurally similar compounds (e.g., N,N-dimethylbenzylamine) often involves alkylation or condensation reactions. For example, N,N-dimethylbenzylamine is synthesized via the reaction of benzyl chloride with dimethylamine under controlled pH and temperature, followed by steam distillation to isolate the product . Optimization may include adjusting stoichiometry (e.g., excess dimethylamine to minimize side products) and solvent choice (e.g., dichloromethane for improved solubility). Hazard analysis, as emphasized in , is critical for handling intermediates like benzyl chloride, which requires ventilation and PPE . For methoxy-substituted derivatives, introducing the methoxy group via electrophilic substitution or protecting-group strategies (e.g., using methoxy precursors) should be explored.

Q. How should researchers characterize this compound to confirm structural integrity and purity?

- Methodological Answer : Characterization typically involves:

- NMR Spectroscopy : and NMR to confirm substitution patterns (e.g., methoxy group at the 3-position) and dimethylamine protons .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., CHNO, expected m/z ≈ 165.115) .

- Chromatography : HPLC or GC with internal standards (e.g., 1,1,2,2-tetrachloroethane) to assess purity and regioisomeric ratios, as demonstrated in photoredox arylation studies .

Q. What safety protocols are critical when handling this compound, especially considering potential mutagenicity?

- Methodological Answer :

- Hazard Assessment : Conduct Ames testing to evaluate mutagenicity, as done for anomeric amide derivatives in . While this compound’s mutagenicity is not explicitly reported, structurally related compounds (e.g., benzyl chloride) require precautions .

- PPE and Ventilation : Use fume hoods, nitrile gloves, and lab coats. Avoid skin contact, as advised for dimethylbenzylamine derivatives in .

- Storage : Store in amber glass under inert atmosphere (N or Ar) to prevent degradation, similar to protocols for oxygen-sensitive reagents .

Advanced Research Questions

Q. How does the electronic nature of the methoxy group influence the regioselectivity in C–H functionalization reactions involving this compound?

- Methodological Answer : The methoxy group’s electron-donating effects can direct C–H activation to specific positions. For example, in photoredox-mediated Csp–H arylation (), the methoxy group may stabilize transition states via resonance, favoring benzylic or para positions. Computational studies (e.g., DFT, as in ) can map charge distribution to predict regioselectivity . Experimental validation could involve competitive reactions with isotopic labeling or substituent scrambling.

Q. What strategies can mitigate unexpected reaction pathways, such as α-deprotonation versus ortho-lithiation, in organometallic reactions with this compound?

- Methodological Answer :

- Solvent and Temperature Control : Use non-polar solvents (e.g., hexane) and low temperatures (−78°C) to favor α-deprotonation, as observed in for N,N-dimethylbenzylamine .

- Additives : Introduce coordinating agents (e.g., TMEDA) to stabilize lithiated intermediates and suppress ortho-lithiation .

- Kinetic vs. Thermodynamic Control : Monitor reaction progress via in situ IR or NMR to identify dominant pathways under varying conditions.

Q. Can this compound serve as a ligand or catalyst in photoredox-mediated reactions, and what are the mechanistic implications?

- Methodological Answer : In photoredox systems (), the dimethylamine group may act as an electron donor, while the methoxy group enhances solubility in polar solvents. For example, Ir(ppy)-catalyzed reactions () could leverage the compound’s redox activity for SET (single-electron transfer) processes. Mechanistic studies should include Stern-Volmer quenching experiments to assess excited-state interactions and transient absorption spectroscopy to track intermediates .

Q. How does this compound perform in green chemistry applications, such as switchable solvents for biopolymer processing?

- Methodological Answer : demonstrates that N,N-dimethylbenzylamine acts as a switchable solvent for polyhydroxybutyrate (PHB) dissolution and precipitation via CO/water triggering . The methoxy derivative could enhance polarity and CO responsiveness. Researchers should test its solvation capacity for PHB or PLA, measure switching efficiency (e.g., via NMR or conductivity), and evaluate recyclability over multiple cycles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.